
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a hexyl group with a methylidene substitution at the second position, and two isopropyl groups at the 2,6-positions on the aniline ring. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-di(propan-2-yl)aniline with 2-methylidenehexyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects on cellular processes can be attributed to its ability to bind to proteins or other biomolecules, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di(propan-2-yl)aniline: Lacks the hexyl group with a methylidene substitution.
4-Hexylaniline: Lacks the isopropyl groups at the 2,6-positions.
2,6-Di(propan-2-yl)-4-methylideneaniline: Similar structure but with different substituents.
Uniqueness
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline is unique due to the combination of its hexyl group with a methylidene substitution and the presence of two isopropyl groups on the aniline ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
564488-93-3 |
|---|---|
Formule moléculaire |
C19H31N |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
4-(2-methylidenehexyl)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H31N/c1-7-8-9-15(6)10-16-11-17(13(2)3)19(20)18(12-16)14(4)5/h11-14H,6-10,20H2,1-5H3 |
Clé InChI |
LJORSEBOIYTFPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CC1=CC(=C(C(=C1)C(C)C)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
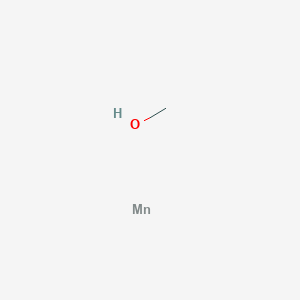

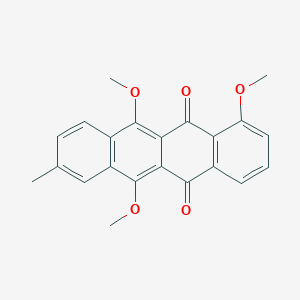
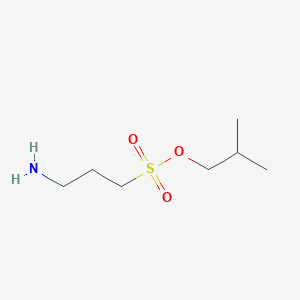
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

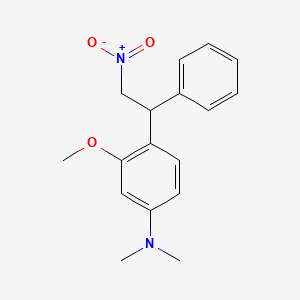
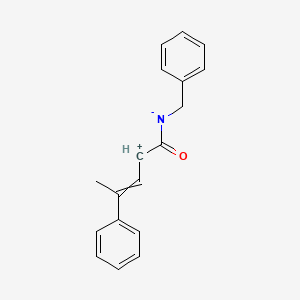
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
